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Compound of Interest

Compound Name: (4-Chloro-3-iodophenyl)methanol

CAS No.: 104317-95-5

Cat. No.: B019647 Get Quote

Executive Summary
Compound: (4-Chloro-3-iodophenyl)methanol CAS: 104317-95-5 (Primary reference)

Molecular Formula: C₇H₆ClIO Molecular Weight: 268.48 g/mol

This technical guide provides a comprehensive solubility analysis of (4-Chloro-3-
iodophenyl)methanol, a critical di-halogenated benzyl alcohol intermediate used frequently in

cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry campaigns. Due to the

specific substitution pattern—combining a polar hydroxymethyl group with a lipophilic, electron-

withdrawing di-haloarene core—this compound exhibits a distinct amphiphilic solubility profile

that requires precise solvent selection for synthesis, purification, and formulation.

Physicochemical Basis of Solubility
To understand the solubility behavior of (4-Chloro-3-iodophenyl)methanol, we must analyze

the competing intermolecular forces governed by its structure.

Structural Analysis
Hydrophilic Domain: The benzylic hydroxyl group (-CH₂OH) acts as both a hydrogen bond

donor (HBD) and acceptor (HBA). This moiety drives solubility in polar protic solvents

(alcohols) and polar aprotic solvents (DMSO, DMF).
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Lipophilic Domain: The phenyl ring substituted with Chlorine (C-4) and Iodine (C-3)

significantly increases the partition coefficient (LogP). The heavy iodine atom, in particular,

enhances London dispersion forces, making the molecule more lipophilic than unsubstituted

benzyl alcohol.

Crystal Lattice Energy: As a likely solid at room temperature (estimated MP: 60–90°C based

on analogs), the lattice energy must be overcome by solvation enthalpy. The asymmetry of

the 3,4-substitution may lower the melting point relative to symmetric analogs, potentially

aiding dissolution.

Predicted Properties
Property Value (Estimated) Impact on Solubility

LogP 2.3 – 2.6
Moderate lipophilicity; prefers

organic media over aqueous.

pKa ~14–15 (Alcohol)

Neutral in standard aqueous

buffers; deprotonates only with

strong bases (e.g., NaH).

H-Bond Donors 1
Facilitates solubility in protic

solvents.

Polar Surface Area ~20 Å²

Low PSA indicates good

membrane permeability and

solvent penetration.

Solubility Profile in Organic Solvents
The following data categorizes solvents based on their solvation capacity for (4-Chloro-3-
iodophenyl)methanol. Note: Classifications are derived from structural structure-activity

relationships (SAR) of halogenated benzyl alcohols.

High Solubility Solvents (>100 mg/mL)
These solvents are recommended for reaction media and stock solution preparation.
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Solvent Class Examples Mechanistic Rationale

Polar Aprotic DMSO, DMF, NMP

Strong dipole interactions

disrupt the crystal lattice; the

oxygen/nitrogen centers

accept H-bonds from the

benzyl alcohol. Ideal for SₙAr

or coupling reactions.

Polar Protic Methanol, Ethanol

The hydroxyl group of the

solvent interacts seamlessly

with the benzylic alcohol via H-

bonding networks.

Cyclic Ethers THF, 1,4-Dioxane

Moderate polarity and ether

oxygen availability make these

excellent solvents for reduction

steps (e.g., NaBH₄ reductions).

Moderate Solubility Solvents (20–100 mg/mL)
These solvents are ideal for liquid-liquid extraction and chromatography.
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Solvent Class Examples Mechanistic Rationale

Chlorinated DCM, Chloroform

Excellent solvation of the

lipophilic di-haloarene core,

though they lack H-bond

accepting capability for the

alcohol tail.

Esters Ethyl Acetate

Good general solvent; often

used as the organic phase in

aqueous workups.

Aromatics Toluene

Solvates the halogenated ring

well via π-π stacking but may

require heating to fully dissolve

high concentrations due to the

polar alcohol group.

Low Solubility / Anti-Solvents (<10 mg/mL)
These solvents are critical for crystallization and precipitation.

Solvent Class Examples Application

Aliphatic Hydrocarbons Hexanes, Heptane, Pentane

The polar hydroxyl group is

energetically unfavorable in

these non-polar environments.

Adding these to a DCM or

EtOAc solution will induce

precipitation.

Aqueous Water

While benzyl alcohol is

sparingly soluble, the addition

of Cl and I renders this analog

practically insoluble in water.

Experimental Protocol: Solubility Determination
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As a Senior Scientist, relying on estimates is insufficient for critical development. The following

Saturation Shake-Flask Method is the gold standard for generating empirical solubility data.

Workflow Diagram

Start: Excess Solid Addition

Equilibration
(Shake 24h @ 25°C)

 Solvent Addition

Phase Separation
(Centrifugation/Filtration)

 Saturation Reached

Dilution
(Mobile Phase)

 Supernatant Aliquot

Quantification
(HPLC-UV @ 254nm)

 Injection

Data Calculation
(mg/mL)

Click to download full resolution via product page

Figure 1: Standard operating procedure for solubility determination of solid intermediates.

Step-by-Step Protocol
Preparation: Weigh ~50 mg of (4-Chloro-3-iodophenyl)methanol into a 4 mL glass vial.
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Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene).

Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours. Ensure solid

remains visible; if it dissolves completely, add more solid.

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe

filter (pre-saturated).

Quantification: Dilute the supernatant 100x with Acetonitrile. Analyze via HPLC (C18 column,

Water/ACN gradient).

Note: The Iodine atom provides strong UV absorbance; detection at 254 nm is highly

sensitive.

Application Guide: Solvent Selection Decision Tree
Selecting the right solvent depends on the process stage. Use this logic flow to optimize your

workflow.

Process Goal

Synthesis/Reaction

Purification

Suzuki Coupling

Oxidation to Aldehyde

Recrystallization

Dioxane/Water or
Toluene/Water

DCM (PCC/DMP) or
DMSO (Swern)

Solvent: EtOAc
Anti-Solvent: Heptane

Click to download full resolution via product page

Figure 2: Strategic solvent selection based on intended chemical transformation.

Critical Application Notes
Suzuki-Miyaura Coupling: The Iodine at C-3 is highly reactive. Solvents like 1,4-Dioxane or

Toluene (mixed with water) are preferred. Avoid alcohols if using boronic acids prone to

esterification, although they are generally tolerated.
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Recrystallization: The "High/Low" solubility gap between Ethyl Acetate (High) and Heptane

(Low) makes this pair the standard starting point for recrystallization trials. Dissolve in hot

EtOAc, then slowly add Heptane until turbidity persists.

Safety & Handling
Halogenated Waste: Solutions containing this compound must be disposed of as

halogenated organic waste.

Reactivity: Avoid storing in strong oxidizing solvents for extended periods. The benzylic

alcohol is susceptible to oxidation to the corresponding aldehyde or acid.

Light Sensitivity: Organoiodides can be light-sensitive (photodehalogenation). Store solid

and solutions in amber vials wrapped in foil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(4-Chloro-3-iodophenyl)methanol: Solubility Profile &
Solvent Selection Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019647#4-chloro-3-iodophenyl-methanol-solubility-in-
common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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